1-(4-Chloro-2-fluorobenzyl)imidazole
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Overview
Description
1-(4-Chloro-2-fluorobenzyl)imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chloro-2-fluorobenzyl group attached to the imidazole ring
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluorobenzyl)imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-fluorobenzyl chloride and imidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
1-(4-Chloro-2-fluorobenzyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazolium salts or reduction to form imidazolidines.
Common Reagents and Conditions: Typical reagents include strong bases (e.g., sodium hydride) for deprotonation and electrophiles (e.g., alkyl halides) for substitution. Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce imidazolium salts.
Scientific Research Applications
1-(4-Chloro-2-fluorobenzyl)imidazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a ligand in enzyme inhibition assays. It may also be used in the development of fluorescent probes for imaging studies.
Medicine: The compound’s structural features make it a candidate for drug development. It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It may also find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorobenzyl)imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity. For example, it can act as an inhibitor of cytochrome P450 enzymes, affecting drug metabolism.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Chloro-2-fluorobenzyl)imidazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Chlorobenzyl)imidazole and 1-(2-Fluorobenzyl)imidazole share structural similarities but differ in their substitution patterns.
Uniqueness: The presence of both chlorine and fluorine atoms in this compound imparts unique chemical and biological properties. This dual substitution can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(4-chloro-2-fluorophenyl)methyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2/c11-9-2-1-8(10(12)5-9)6-14-4-3-13-7-14/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGCEHXHVAAKLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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